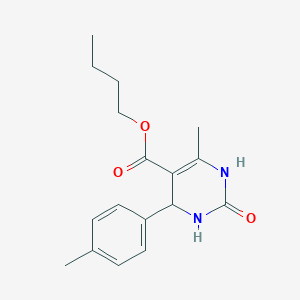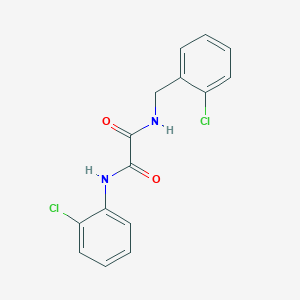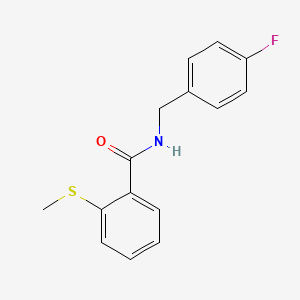![molecular formula C20H34N4O2S2 B5127613 N',N'''-1,4-phenylenebis{N-[2-(tert-butylthio)ethyl]urea}](/img/structure/B5127613.png)
N',N'''-1,4-phenylenebis{N-[2-(tert-butylthio)ethyl]urea}
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N',N'''-1,4-phenylenebis{N-[2-(tert-butylthio)ethyl]urea}, also known as PTBUE, is a chemical compound that has been extensively studied for its potential applications in scientific research. PTBUE is a urea derivative that has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Wirkmechanismus
The mechanism of action of N',N'''-1,4-phenylenebis{N-[2-(tert-butylthio)ethyl]urea} is not well understood, but it is believed to act as a competitive inhibitor of enzymes that have thiol groups in their active sites. N',N'''-1,4-phenylenebis{N-[2-(tert-butylthio)ethyl]urea} has also been shown to bind to proteins and alter their structure and function, which can have a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
N',N'''-1,4-phenylenebis{N-[2-(tert-butylthio)ethyl]urea} has been shown to have a wide range of biochemical and physiological effects, including the inhibition of enzymes involved in cellular metabolism, the modulation of ion channels, and the regulation of gene expression. N',N'''-1,4-phenylenebis{N-[2-(tert-butylthio)ethyl]urea} has also been shown to have anti-inflammatory and antioxidant properties, making it a potentially valuable therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of N',N'''-1,4-phenylenebis{N-[2-(tert-butylthio)ethyl]urea} is its versatility in scientific research applications. N',N'''-1,4-phenylenebis{N-[2-(tert-butylthio)ethyl]urea} can be used to study a wide range of biological processes, making it a valuable tool for researchers in various fields. However, one limitation of N',N'''-1,4-phenylenebis{N-[2-(tert-butylthio)ethyl]urea} is its potential toxicity, which can be a concern when working with living organisms.
Zukünftige Richtungen
There are many potential future directions for the study of N',N'''-1,4-phenylenebis{N-[2-(tert-butylthio)ethyl]urea}, including the development of new N',N'''-1,4-phenylenebis{N-[2-(tert-butylthio)ethyl]urea} derivatives with improved properties and the identification of new applications for N',N'''-1,4-phenylenebis{N-[2-(tert-butylthio)ethyl]urea} in scientific research. Additionally, the use of N',N'''-1,4-phenylenebis{N-[2-(tert-butylthio)ethyl]urea} in drug discovery and the development of new therapeutics is an area of active research and holds great promise for the future.
Synthesemethoden
N',N'''-1,4-phenylenebis{N-[2-(tert-butylthio)ethyl]urea} can be synthesized through a multi-step process involving the reaction of 1,4-phenylenediamine with tert-butyl isocyanate and 2-mercaptoethanol. The resulting product is then treated with ethyl chloroformate and tert-butylamine to yield N',N'''-1,4-phenylenebis{N-[2-(tert-butylthio)ethyl]urea}. The synthesis of N',N'''-1,4-phenylenebis{N-[2-(tert-butylthio)ethyl]urea} is relatively straightforward and can be carried out using standard laboratory equipment.
Wissenschaftliche Forschungsanwendungen
N',N'''-1,4-phenylenebis{N-[2-(tert-butylthio)ethyl]urea} has been used in a variety of scientific research applications, including the study of protein structure and function, enzyme kinetics, and drug discovery. One of the most significant applications of N',N'''-1,4-phenylenebis{N-[2-(tert-butylthio)ethyl]urea} is in the study of protein-ligand interactions. N',N'''-1,4-phenylenebis{N-[2-(tert-butylthio)ethyl]urea} can be used as a probe to identify and characterize the binding sites of proteins, which is essential for the development of new drugs and therapeutics.
Eigenschaften
IUPAC Name |
1-(2-tert-butylsulfanylethyl)-3-[4-(2-tert-butylsulfanylethylcarbamoylamino)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34N4O2S2/c1-19(2,3)27-13-11-21-17(25)23-15-7-9-16(10-8-15)24-18(26)22-12-14-28-20(4,5)6/h7-10H,11-14H2,1-6H3,(H2,21,23,25)(H2,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEXCHCIDKBRPQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCCNC(=O)NC1=CC=C(C=C1)NC(=O)NCCSC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Tert-butylsulfanylethyl)-3-[4-(2-tert-butylsulfanylethylcarbamoylamino)phenyl]urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5127531.png)
![5-[3-bromo-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5127535.png)
![5-{[5-(2-methyl-3-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5127551.png)
![6,6-dimethyl-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5127557.png)

![N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B5127568.png)
![1-(4-methoxybenzoyl)-4-[(2-methoxy-1-naphthyl)methyl]piperazine](/img/structure/B5127590.png)
![1-methyl-3-(3-oxo-5,6-diphenylimidazo[2,1-b][1,3]thiazol-2(3H)-ylidene)-1,3-dihydro-2H-indol-2-one](/img/structure/B5127598.png)



![1-{3-[2-(1-adamantyl)propyl]-4-nitrophenyl}-3,5-dimethylpiperazine](/img/structure/B5127621.png)
![3-{[2-(1H-indol-3-yl)ethyl]amino}-5-phenyl-2-cyclohexen-1-one](/img/structure/B5127623.png)
![(2,1,3-benzoxadiazol-5-ylmethyl){[1-(2-fluorobenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amine](/img/structure/B5127629.png)